The Role of m-PEG19-alcohol in Modern Research: An In-depth Technical Guide
The Role of m-PEG19-alcohol in Modern Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethoxy(polyethylene glycol)-19-alcohol (m-PEG19-alcohol) is a discrete polyethylene glycol (dPEG®) derivative that has emerged as a critical tool in biomedical research and drug development. Characterized by a single terminal methoxy group and a terminal hydroxyl group on a 19-unit polyethylene glycol chain, this bifunctional molecule offers a unique combination of hydrophilicity, biocompatibility, and precisely defined length. These properties make it an invaluable component in the fields of bioconjugation, drug delivery, and the development of novel therapeutic modalities such as proteolysis-targeting chimeras (PROTACs).
This technical guide provides a comprehensive overview of the applications of m-PEG19-alcohol, detailing its use in enhancing the properties of therapeutic molecules, its role in the construction of complex drug delivery systems, and its function as a flexible linker in targeted protein degradation. The guide includes structured data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its practical implementation in a research setting.
Physicochemical Properties of m-PEG19-alcohol
The distinct characteristics of m-PEG19-alcohol stem from its well-defined chemical structure. The methoxy group at one terminus renders it inert, preventing unwanted crosslinking, while the hydroxyl group at the other end provides a reactive site for conjugation to a variety of molecules.
| Property | Value | Reference |
| Molecular Weight | 869.05 g/mol | [1] |
| Chemical Formula | C39H80O20 | [1] |
| Purity | ≥95% | [1] |
| Physical Form | Waxy Solid or Liquid | General PEG properties |
| Solubility | Water, Ethanol, DMF, DMSO | General PEG properties |
The polyethylene glycol chain imparts significant hydrophilicity to molecules conjugated with m-PEG19-alcohol, which can drastically increase their aqueous solubility.[1][2] This is a crucial advantage for many therapeutic compounds that are otherwise poorly soluble in physiological conditions. Furthermore, the PEG chain creates a hydration shell around the conjugated molecule, which can provide steric hindrance to prevent aggregation and reduce immunogenicity.
Core Applications in Research
The versatility of m-PEG19-alcohol has led to its adoption in several key areas of biomedical research.
Bioconjugation: Protein and Peptide PEGylation
PEGylation, the covalent attachment of PEG chains to proteins, peptides, or other biomolecules, is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties. The use of a discrete PEG linker like m-PEG19-alcohol offers precise control over the length of the PEG chain, leading to more homogenous conjugates compared to traditional polydisperse PEGs.
Benefits of PEGylation with m-PEG-alcohols:
-
Increased Half-Life: The increased hydrodynamic volume of the PEGylated protein reduces renal clearance, prolonging its circulation time in the bloodstream.
-
Enhanced Stability: The PEG chain can protect the protein from proteolytic degradation and improve its thermal and chemical stability.
-
Reduced Immunogenicity: The "stealth" effect of the PEG layer can mask epitopes on the protein surface, reducing its recognition by the immune system.
-
Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic proteins and peptides.
The terminal hydroxyl group of m-PEG19-alcohol must first be activated to a more reactive functional group (e.g., an aldehyde, NHS ester, or maleimide) to facilitate conjugation to a protein. The following is a representative two-step protocol for PEGylating a protein with primary amines (e.g., lysine residues) using an NHS-ester activated m-PEG19-alcohol.
Step 1: Activation of m-PEG19-alcohol to m-PEG19-NHS Ester
-
Materials: m-PEG19-alcohol, N,N'-disuccinimidyl carbonate (DSC), triethylamine (TEA), anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve m-PEG19-alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add DSC (1.5 equivalents) and TEA (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG19-NHS ester.
-
Step 2: Conjugation of m-PEG19-NHS Ester to a Protein
-
Materials: Protein of interest, m-PEG19-NHS ester, reaction buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4-8.0).
-
Procedure:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Dissolve the m-PEG19-NHS ester in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) before adding it to the protein solution. A 5-20 fold molar excess of the PEG reagent over the protein is a common starting point.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle stirring.
-
Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris or glycine.
-
Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterize the resulting conjugate by SDS-PAGE to confirm the increase in molecular weight and by analytical SEC to assess purity.
-
Drug Delivery: Nanoparticle Surface Modification
The surface modification of nanoparticles with PEG, a process known as PEGylation, is a cornerstone of modern nanomedicine. m-PEG19-alcohol, after activation of its hydroxyl group, can be covalently attached to the surface of various nanoparticles, including liposomes, polymeric nanoparticles, and inorganic nanoparticles.
Impact of Nanoparticle PEGylation:
-
Prolonged Circulation: The hydrophilic PEG layer reduces opsonization (the process of marking particles for phagocytosis) and subsequent clearance by the reticuloendothelial system (RES), leading to longer circulation times.
-
Improved Stability: PEGylation can prevent nanoparticle aggregation in biological fluids.
-
Enhanced Tumor Targeting (EPR Effect): For nanoparticles used in cancer therapy, prolonged circulation allows for greater accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
This protocol describes the surface modification of amine-functionalized nanoparticles with m-PEG19-alcohol that has been pre-activated to an aldehyde (m-PEG19-aldehyde) via reductive amination.
-
Materials: Amine-functionalized nanoparticles, m-PEG19-aldehyde, sodium cyanoborohydride (NaBH3CN), reaction buffer (e.g., PBS, pH 6.5-7.5).
-
Procedure:
-
Disperse the amine-functionalized nanoparticles in the reaction buffer.
-
Add m-PEG19-aldehyde to the nanoparticle suspension. A 10-50 fold molar excess of the PEG-aldehyde relative to the estimated surface amine groups is a typical starting point.
-
Allow the mixture to react for 30-60 minutes at room temperature with gentle stirring to form a Schiff base intermediate.
-
Add a freshly prepared solution of sodium cyanoborohydride (a mild reducing agent) to the reaction mixture.
-
Continue the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the PEGylated nanoparticles from excess reagents by methods such as centrifugal filtration, dialysis, or size-exclusion chromatography.
-
Characterize the PEGylated nanoparticles. A key technique is Dynamic Light Scattering (DLS), which should show an increase in the hydrodynamic diameter of the nanoparticles after PEGylation. Zeta potential measurements can also be used to confirm the shielding of surface charges.
-
Targeted Protein Degradation: PROTAC Linkers
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the POI by the proteasome.
The linker plays a crucial role in PROTAC efficacy, and PEG-based linkers, including those derived from m-PEG19-alcohol, are widely used due to their hydrophilicity and flexibility. The length of the PEG linker is a critical parameter that must be optimized to ensure the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.
Influence of PEG Linker Length on PROTAC Efficacy:
| Parameter | Effect of Increasing PEG Linker Length | Reference |
| Ternary Complex Formation | Can improve or hinder formation depending on the specific POI and E3 ligase. An optimal length is required. | |
| Degradation Efficacy (DC50, Dmax) | Highly dependent on the specific system. Both increases and decreases in potency have been observed with longer linkers. | |
| Solubility | Generally increases with longer PEG chains. | |
| Cell Permeability | Can be a complex relationship; increased hydrophilicity may reduce passive diffusion across cell membranes. |
The following is a representative protocol for the final coupling step in a PROTAC synthesis, where a carboxylic acid-functionalized component (either the POI ligand or the E3 ligase ligand) is coupled to an amine-functionalized PEG linker (derived from m-PEG19-alcohol).
-
Materials: Carboxylic acid-functionalized component (1.0 eq), amine-functionalized PEG linker (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.
-
Procedure:
-
Dissolve the carboxylic acid-functionalized component in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the amine-functionalized PEG linker to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Conclusion
m-PEG19-alcohol is a powerful and versatile tool for researchers in the life sciences. Its well-defined structure provides a level of precision that is essential for creating homogenous and reproducible bioconjugates and drug delivery systems. Whether it is used to enhance the therapeutic properties of proteins, to confer "stealth" characteristics to nanoparticles, or to serve as an optimized linker in the design of next-generation therapeutics like PROTACs, m-PEG19-alcohol offers significant advantages. As research continues to advance towards more targeted and personalized medicine, the importance of such precisely engineered molecular building blocks is only set to grow. This guide serves as a foundational resource for scientists looking to leverage the unique properties of m-PEG19-alcohol to achieve their research and development goals.
